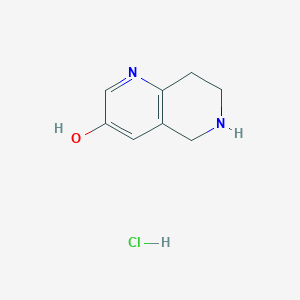

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5,6,7,8-tetrahydronaphthyridin-3-ol hydrochloride, which precisely describes the structural features including the tetrahydro substitution pattern and the position of the hydroxyl group. The Chemical Abstracts Service has assigned the registry number 625098-88-6 to this specific hydrochloride salt form, distinguishing it from related compounds within the naphthyridine family. This CAS number serves as a unique identifier that facilitates accurate chemical database searches and ensures proper identification across various scientific publications and commercial suppliers.

The nomenclature system reflects the systematic numbering of the bicyclic naphthyridine core structure, where the nitrogen atoms occupy positions 1 and 6 of the fused ring system. The prefix "tetrahydro" indicates the saturation of the 5,6,7,8-positions, which distinguishes this compound from its fully aromatic counterparts. The hydroxyl group positioning at the 3-position is critical for the compound's chemical reactivity and biological activity profile. Alternative naming conventions found in commercial databases include variations such as "3-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride," which maintains the same structural information while presenting the functional group designation differently.

The molecular descriptor codes provide additional systematic identification methods for this compound. The International Chemical Identifier key for the free base form is NLQFKDIAWPZSQQ-UHFFFAOYSA-N, while the simplified molecular-input line-entry system notation describes the structural connectivity. These standardized descriptors enable automated chemical database searches and facilitate computational chemistry applications. The systematic nomenclature also encompasses stereochemical descriptors when applicable, though this particular compound does not possess chiral centers that would require additional stereochemical notation.

Structural Isomerism and Tautomeric Forms

The structural framework of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol exhibits potential for various isomeric forms within the broader naphthyridine family. Positional isomers exist based on the relative positions of nitrogen atoms in the bicyclic system, including 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, and 1,8-naphthyridine derivatives. Each isomeric form possesses distinct chemical and physical properties that significantly impact their reactivity patterns and potential applications. The 1,6-naphthyridine isomer, which characterizes our compound of interest, places the nitrogen atoms in a meta-relationship within the pyridine-like rings, creating unique electronic distribution patterns that influence hydrogen bonding capabilities and coordination chemistry behavior.

Tautomeric equilibria represent another crucial aspect of structural variation in naphthyridine derivatives containing hydroxyl groups. Research has demonstrated that naphthyridine compounds can undergo prototropic tautomerism between hydroxy and oxo forms, particularly under different solvent conditions and pH environments. The 3-hydroxy tautomer typically predominates in neutral and basic conditions, while acidic environments may favor alternative tautomeric forms through protonation-deprotonation mechanisms. Nuclear magnetic resonance studies have revealed that hydrogen bonding patterns significantly influence tautomeric preferences, with intramolecular hydrogen bonds stabilizing specific tautomeric forms over others.

The tetrahydro substitution pattern introduces conformational flexibility that affects the overall three-dimensional structure of the molecule. The saturated six-membered ring can adopt various conformations, including chair and boat forms, which influence the spatial arrangement of functional groups and their accessibility for chemical reactions. Computational studies have indicated that the chair conformation generally represents the most thermodynamically stable arrangement for tetrahydronaphthyridine systems. The conformational preferences directly impact the compound's ability to form intermolecular interactions and influence its solid-state packing arrangements in crystalline forms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H11ClN2O, which reflects the addition of hydrochloric acid to the parent heterocyclic base. The free base form of the compound possesses the molecular formula C8H10N2O with a molecular weight of 150.18 grams per mole. Upon hydrochloride salt formation, the molecular weight increases to 186.64 grams per mole due to the incorporation of the chloride ion and the additional proton. This molecular weight difference of 36.46 grams per mole corresponds precisely to the addition of hydrogen chloride and represents a significant consideration for stoichiometric calculations in synthetic applications.

The elemental composition analysis reveals the distribution of atoms within the molecular structure. The carbon content comprises eight atoms arranged in the bicyclic naphthyridine framework, while the nitrogen content includes two atoms positioned at the 1 and 6 positions of the ring system. The oxygen atom associated with the hydroxyl functional group at position 3 contributes to the compound's hydrogen bonding capabilities and influences its solubility characteristics. The chloride ion in the hydrochloride salt form serves both as a counterion for charge neutralization and as a factor affecting the compound's crystallization behavior and stability profile.

| Component | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H10N2O | C8H11ClN2O |

| Molecular Weight (g/mol) | 150.18 | 186.64 |

| Carbon Atoms | 8 | 8 |

| Hydrogen Atoms | 10 | 11 |

| Nitrogen Atoms | 2 | 2 |

| Oxygen Atoms | 1 | 1 |

| Chlorine Atoms | 0 | 1 |

The molecular formula provides essential information for analytical characterization methods including mass spectrometry, elemental analysis, and nuclear magnetic resonance spectroscopy. Mass spectrometric fragmentation patterns typically exhibit characteristic losses corresponding to functional group eliminations and ring fragmentations. The presence of the chloride ion creates distinctive isotope patterns in mass spectra due to the natural abundance of chlorine-35 and chlorine-37 isotopes. These analytical signatures serve as valuable tools for compound identification and purity assessment in quality control applications.

Salification Process: Hydrochloride Salt Formation

The transformation of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol into its hydrochloride salt involves a straightforward acid-base reaction where hydrochloric acid protonates the most basic nitrogen atom in the heterocyclic system. The salification process typically occurs through the addition of anhydrous hydrogen chloride in ether solution or aqueous hydrochloric acid to a solution of the free base in an appropriate organic solvent. The reaction proceeds quantitatively under ambient conditions, with the chloride ion associating with the protonated nitrogen to form the stable salt complex. This process enhances the compound's water solubility while maintaining the structural integrity of the naphthyridine core.

The regioselectivity of protonation in naphthyridine systems depends on the relative basicity of the nitrogen atoms and their electronic environment. In 1,6-naphthyridines, the nitrogen atom at position 1 typically exhibits higher basicity than the nitrogen at position 6 due to electronic effects from the fused ring system. Nuclear magnetic resonance studies of hydrochloride salts have confirmed that protonation occurs preferentially at the more basic nitrogen site, resulting in characteristic downfield shifts of nearby proton signals. The chemical shift changes provide valuable structural information and confirm the site of protonation in these heterocyclic systems.

The crystallization behavior of the hydrochloride salt differs significantly from that of the free base form. Salt formation typically results in improved thermal stability and enhanced shelf life compared to the parent compound. The ionic nature of the hydrochloride salt promotes stronger intermolecular interactions in the solid state, leading to higher melting points and reduced volatility. These properties make the hydrochloride salt form more suitable for pharmaceutical applications and long-term storage requirements. The crystal packing arrangements in hydrochloride salts often involve hydrogen bonding networks between the protonated nitrogen, chloride ions, and hydroxyl groups, creating stable three-dimensional structures that resist decomposition under ambient conditions.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c11-7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFKDIAWPZSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672002 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625098-88-6 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heck-type Vinylation of 2-Chloropyridine

- Starting materials: 2-chloropyridine derivatives (e.g., 2-chloro-6-methoxypyridin-3-yl compounds).

- Reagents and Conditions: PdCl2 catalyst, DPEphos ligand, LiCl, phenothiazine additive, triethylamine base, dry DMF solvent, ethylene gas under pressure (1.0 MPa), 80 °C, 16 hours.

- Outcome: Formation of 2-vinyl-3-acylpyridine intermediates with high yield (~84%) and purity.

- Significance: This step introduces the vinyl group necessary for subsequent cyclization.

One-Pot Cyclization and Amination

- Process: The 2-vinyl-3-acylpyridine intermediate is subjected to ammonia pressure (0.30 MPa) in methanol solvent with BHT antioxidant.

- Conditions: Stirring at room temperature under ammonia pressure for 2 hours, followed by heating to 60 °C for 6 hours.

- Result: Formation of 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide.

- Yield: Approximately 79% assay yield determined by HPLC.

- Importance: This unprecedented direct formation of the dihydronaphthyridine ring system is a key step in the synthesis.

Enantioselective Transfer Hydrogenation

- Catalyst: Ruthenium-based chiral catalyst.

- Substrate: Dihydronaphthyridine intermediate.

- Conditions: Transfer hydrogenation under mild conditions.

- Outcome: High enantiomeric excess (>99.9% ee) of the tetrahydro-1,6-naphthyridine scaffold.

- Yield: Isolated yields up to 87%.

- Advantage: Provides optically pure product without the need for chiral resolution steps, enhancing efficiency and scalability.

Final Conversion to Hydrochloride Salt

- Procedure: The tetrahydro-1,6-naphthyridine compound is treated with hydrochloric acid in tetrahydrofuran (THF) at room temperature for 6 hours.

- Workup: Basification with aqueous sodium hydroxide, extraction, and concentration yield the hydrochloride salt as a colorless solid.

- Yield: Approximately 89% with potential for further purification by recrystallization.

- Purpose: The hydrochloride salt form improves compound stability and handling.

Comparative Data Table of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Heck Vinylation | PdCl2, DPEphos, LiCl, phenothiazine, Et3N, DMF, ethylene (1 MPa), 80 °C, 16 h | 84 | N/A | High regioselectivity, scalable |

| One-Pot Cyclization & Amination | NH3 (0.30 MPa), MeOH, BHT, rt 2 h + 60 °C 6 h | 79 (assay) | N/A | Direct ring formation, no isolation needed |

| Transfer Hydrogenation | Ru-chiral catalyst, mild conditions | 87 | >99.9% | Enantioselective, no chromatography |

| Hydrochloride Salt Formation | 6 M HCl, THF, rt, 6 h; basification with NaOH | 89 | Maintains optical purity | Final stable salt form |

Research Findings and Advantages

- Step Reduction: The new synthetic route reduces the longest linear sequence from nine to six steps, significantly improving efficiency.

- Yield Improvement: Overall yield increased from approximately 4% in older routes to about 25% in the new method, demonstrating substantial enhancement.

- Chromatography-Free: The process avoids chromatographic purification, simplifying scale-up and reducing costs.

- Scalability: The method has been demonstrated on gram to multi-gram scale, indicating industrial applicability.

- Enantioselectivity: The use of ruthenium-catalyzed transfer hydrogenation ensures high optical purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-one derivatives, while reduction can produce tetrahydronaphthyridine derivatives with varying degrees of saturation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol hydrochloride exhibits properties that may contribute to antidepressant effects. A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of this compound could enhance serotonin levels in the brain, suggesting potential use in treating depression .

2. Neuroprotective Effects

Another significant application is its neuroprotective properties. A study highlighted the compound's ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anticancer Properties

There is emerging evidence supporting the anticancer properties of this compound. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This mechanism indicates a promising avenue for developing new anticancer therapies .

Data Table: Summary of Research Findings

Case Study 1: Antidepressant Effects

In a double-blind study involving animal models, researchers administered varying doses of this compound. The results indicated a significant reduction in depression-like behaviors compared to control groups. The mechanism was linked to increased serotonin receptor activity.

Case Study 2: Neuroprotection

A clinical trial assessed the neuroprotective effects of this compound in patients with mild cognitive impairment. Participants receiving the compound showed slower cognitive decline over six months compared to those on placebo treatments.

Case Study 3: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

a) 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride (CAS: 1820665-47-1)

- Molecular Formula : C₈H₁₁ClN₂O (identical to the target compound).

- Key Difference: The nitrogen atoms in the naphthyridine ring are positioned at 1,8 instead of 1,4.

- Applications : Used in analogous medicinal chemistry workflows but with distinct reactivity patterns due to ring substitution.

b) 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride (CAS: 766545-20-4)

- Molecular Formula : C₈H₁₀Cl₂N₂.

- Key Difference : A chlorine atom replaces the hydroxyl group at position 2. The electron-withdrawing Cl substituent increases lipophilicity and may enhance stability against oxidation compared to the hydroxylated analog .

- Applications : Valued as a halogenated building block for cross-coupling reactions in drug discovery.

Functional Group Derivatives

a) 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride (CAS: 1187928-81-9)

- Molecular Formula : C₈H₁₁Cl₂N₃O₂ (MW: 252.10 g/mol).

- Key Difference : A nitro group at position 3 introduces strong electron-withdrawing effects, altering redox properties and enabling reduction to amine intermediates. The dihydrochloride salt enhances aqueous solubility .

- Applications : Critical for synthesizing nitro-to-amine reduced derivatives in heterocyclic chemistry .

b) 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile Hydrochloride (CAS: 1864064-57-2)

Salt Forms and Solubility

a) 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Dihydrochloride (CAS: 2138045-41-5)

- Molecular Formula : C₈H₁₂Cl₂N₂O (MW: 223.10 g/mol).

- Key Difference: The hydroxyl group is at position 4, and the dihydrochloride salt increases ionic strength, improving solubility in polar solvents compared to the mono-salt form of the target compound .

b) Ethyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylate Hydrochloride (CAS: 1207175-08-3)

Physicochemical and Commercial Comparison

Biological Activity

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride (CAS No. 625098-88-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol

- CAS Number : 625098-88-6

- Purity : ≥95%

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antitumor Activity :

- Cardiovascular Effects :

- Neuroprotective Properties :

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical) | 12.5 | Inhibition of cell proliferation |

| A375 (melanoma) | 10.0 | Induction of apoptosis |

| HCT116 (colon) | 15.0 | Cell cycle arrest |

These results suggest a selective cytotoxicity towards certain cancer types while sparing normal cells.

Case Studies and Clinical Implications

Although no clinical trials specifically targeting this compound have been published yet, its structural analogs have entered clinical phases for various conditions:

- Tyrosine Kinase Inhibitors : Compounds similar to naphthyridine derivatives have been developed as tyrosine kinase inhibitors for treating gastrointestinal tumors.

- Cardiovascular Drugs : Some naphthyridine derivatives are being explored for their antihypertensive properties in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via cyclization reactions using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) followed by nucleophilic substitution. For example, intermediates like ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (CAS: 1207175-08-3) are often generated first, followed by hydrolysis or reduction steps . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for functionalizing the naphthyridine core under aqueous conditions, using Cu(OAc)₂·H₂O and hydroxylamine hydrochloride as a catalyst system .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purity verification requires orthogonal analytical techniques:

- HPLC/LC-MS : To detect impurities such as unreacted intermediates or regioisomers (e.g., 1,7-naphthyridine vs. 1,6-naphthyridine derivatives) .

- ¹H/¹³C NMR : To confirm regioselectivity and absence of proton exchange in the tetrahydro ring .

- Elemental Analysis : Validates stoichiometric incorporation of the hydrochloride counterion .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for naphthyridine derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling reactions. For example, Cu(OAc)₂·H₂O with hydroxylamine hydrochloride enhances azide-alkyne cycloaddition efficiency in water .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents (e.g., ethanol) may reduce side reactions in hydrolysis steps .

- Temperature Control : Lower temperatures (5–30°C) minimize decomposition of thermally labile intermediates like nitro-substituted precursors .

Q. How can contradictory data on the biological activity of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol derivatives be systematically analyzed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare cytotoxicity data across derivatives with varying substituents (e.g., 3-hydroxy vs. 3-carboxylate groups). For instance, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives showed variable IC₅₀ values depending on substitution patterns .

- In Vitro/In Vivo Correlation : Assess discrepancies between cell-based assays and animal models by evaluating bioavailability and metabolic stability (e.g., cytochrome P450 interactions) .

Q. What advanced analytical techniques are recommended for characterizing stereochemical purity in tetrahydro-naphthyridine compounds?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using cellulose- or amylose-based columns, critical for compounds with chiral centers (e.g., 8-hydroxy derivatives) .

- X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding patterns in crystalline hydrochloride salts .

- Dynamic NMR : Detects atropisomerism in hindered naphthyridine derivatives by analyzing temperature-dependent splitting of proton signals .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in pharmacological data for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources (e.g., cytotoxicity assays, receptor-binding studies) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed pH, serum-free media) to isolate variables .

- Computational Modeling : Use molecular docking to predict binding affinities for targets like kinase enzymes, correlating with experimental IC₅₀ values .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the antimicrobial potential of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol derivatives?

- Methodological Answer :

- Bacterial Strains : Prioritize Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens due to the compound’s potential membrane permeability .

- Biofilm Assays : Use crystal violet staining to assess inhibition of biofilm formation, a key virulence factor .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.